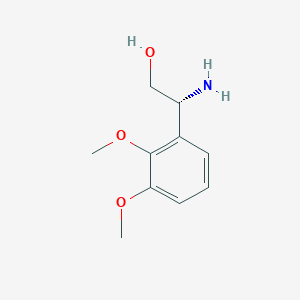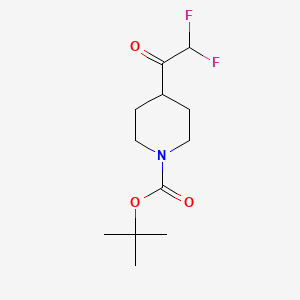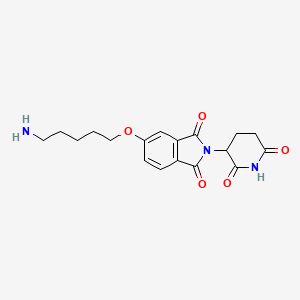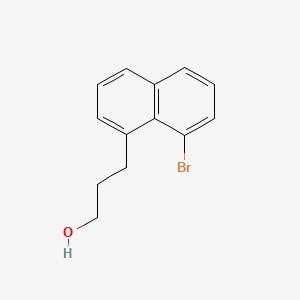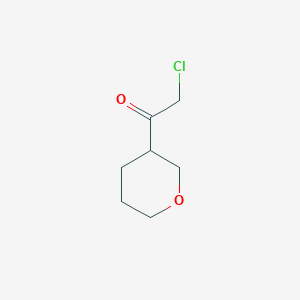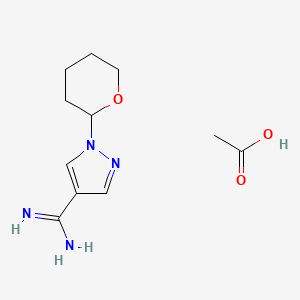![molecular formula C13H18O B13600264 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,3-dimethylphenyl substituent. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of alkenes with diazo compounds in the presence of a catalyst such as rhodium or copper.
Grignard Reaction:
Friedel-Crafts Alkylation: The attachment of the 2,3-dimethylphenyl group can be done using Friedel-Crafts alkylation, where the cyclopropyl ethan-1-ol reacts with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity . The 2,3-dimethylphenyl group can enhance hydrophobic interactions, influencing the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol can be compared with other cyclopropyl and phenyl derivatives:
Cyclopropylmethanol: Lacks the phenyl group, resulting in different reactivity and applications.
2,3-Dimethylphenylmethanol: Lacks the cyclopropyl group, affecting its chemical properties and biological activity.
Cyclopropylphenylmethanol: Similar structure but without the dimethyl substitution, leading to variations in hydrophobicity and reactivity.
These comparisons highlight the unique combination of the cyclopropyl and 2,3-dimethylphenyl groups in this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-[1-(2,3-dimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-9-5-4-6-12(10(9)2)13(7-8-13)11(3)14/h4-6,11,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
CODRNEXZCYCRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2(CC2)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





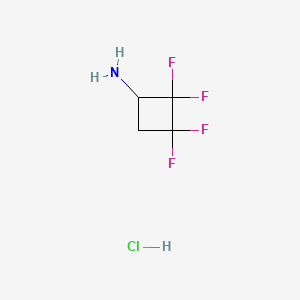
![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


